molecular formula C11H11ClN2O B11756573 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

Cat. No.: B11756573
M. Wt: 222.67 g/mol
InChI Key: WSBPQZJLXUGIBP-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is a heterocyclic compound that features a naphthyridine core with a chloromethyl and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one typically involves the chloromethylation of a naphthyridine precursor. One common method involves the reaction of 3-ethyl-1H-1,5-naphthyridin-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method ensures high yields and minimizes side reactions.

Industrial Production Methods

For industrial-scale production, the process may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also considered to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the naphthyridine core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may act by alkylating DNA or proteins, thereby inhibiting their function and leading to cell death. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)-3-methyl-1H-1,5-naphthyridin-2-one
  • 7-(Chloromethyl)-3-ethylquinoline
  • 7-(Chloromethyl)-3-ethylisoquinoline

Uniqueness

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

7-(chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C11H11ClN2O/c1-2-8-4-9-10(14-11(8)15)3-7(5-12)6-13-9/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

WSBPQZJLXUGIBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CCl)NC1=O

Origin of Product

United States

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